molecular formula C7H5NO3 B15143856 4-Nitrobenzaldehyde-d5

4-Nitrobenzaldehyde-d5

Cat. No.: B15143856
M. Wt: 156.15 g/mol
InChI Key: BXRFQSNOROATLV-RALIUCGRSA-N
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Description

4-Nitrobenzaldehyde-d5: is a deuterated form of 4-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group para-substituted to an aldehyde group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of 4-Nitrobenzaldehyde often involves the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Reactions with Indole Derivatives

4-Nitrobenzaldehyde-d5 participates in solvent-free condensation reactions with indole derivatives (e.g., indole, N-methylindole). Solid-state NMR and DFT calculations reveal the mechanism:

2.1 Intermediate Formation

  • Step 1 : Formation of hydroxylic intermediates (e.g., (1H-indol-3-yl)(4-nitrophenyl)methanol) via nucleophilic attack of indole on the aldehyde group .

  • Step 2 : Dehydration yields the final product, 3,3′-((4-nitrophenyl)methylene)bis(3a,7a-dihydro-1H-indole) .

2.2 Energy Profile
DFT calculations show the first step is energetically favored by 24.7 kJ/mol , while the final product is lower in energy than reactants by 24.7 kJ/mol .

Reaction StageEnergy Change (kJ/mol)
Intermediate Formation+24.7 (favorable)
Final Product Formation-24.7 (lower energy)

Role in Organocatalytic Reactions

This compound is employed as a reagent in decarboxylative aldol reactions catalyzed by lipases or proteases in organic co-solvent mixtures . These reactions leverage its aldehyde functionality for carbon-carbon bond formation.

Additionally, it serves in the development of tripeptide organocatalysts , where its nitrobenzaldehyde core interacts with substrates to enhance catalytic efficiency .

Stability and Handling

  • Stability : Stable under normal conditions but air-sensitive .

  • Incompatibilities : Reacts with strong oxidizing agents, bases, and reducing agents .

  • Safety : May cause skin sensitization and irritation .

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aldehyde carbon more electrophilic, facilitating nucleophilic addition reactions. In reduction reactions, the nitro group can be reduced to an amino group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzaldehyde’s unique combination of a nitro group and an aldehyde group makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

156.15 g/mol

IUPAC Name

deuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methanone

InChI

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D

InChI Key

BXRFQSNOROATLV-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C=O)[N+](=O)[O-]

Origin of Product

United States

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